![molecular formula C9H14ClNO B1374335 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride CAS No. 937-36-0](/img/structure/B1374335.png)
4-(Aminomethyl)-2,6-dimethylphenol hydrochloride
Overview
Description
4-(Aminomethyl)-2,6-dimethylphenol hydrochloride, also known as 4-AMDM-HCl, is a synthetic compound with a wide range of applications in scientific research. It is an organic compound belonging to the phenol family and is used as a reagent in organic synthesis. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes due to its ability to react with other molecules. 4-AMDM-HCl has also been studied for its potential use in biochemistry and physiology, as well as its potential to be used in lab experiments.
Scientific Research Applications
Polymer Synthesis and Catalysis
- The compound plays a role in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a high-performance engineering plastic. It has been used in catalyst systems involving aromatic amine ligands and copper(I) chloride, demonstrating high efficiency and fast polymerization rates due to its basicity and less steric hindrance (Kim et al., 2018).
Catalytic Activities in Binuclear Copper Complexes
- Research has explored its derivatives in forming binuclear copper(II) complexes, showing significant catalytic activities. These complexes demonstrate efficient catalysis due to less sterically hindered methyl groups and enhanced planarity, particularly in the oxidation of catechols to quinones (Kannappan et al., 2003).
Biodegradation of Plastic Monomers
- A study identified Mycobacterium neoaurum capable of degrading 2,6-dimethylphenol, a monomer of plastic polyphenylene oxide. This research provides insights into the biodegradation pathways and potential environmental remediation for residues of this compound (Ji et al., 2019).
Environmental Remediation
- The compound's derivatives have been studied in sonochemical degradation processes for the mineralization of organic pollutants in water. This includes transforming pollutants into less harmful substances, showing potential in environmental cleanup applications (Goskonda et al., 2002).
Innovative Polymerization Techniques
- Research on new N,O-containing ligands for the biomimetic copper-catalyzed polymerization of 2,6-dimethylphenol highlights the importance of this compound in developing advanced materials and polymers (Guieu et al., 2004).
Vibrational Spectroscopy Studies
- Studies in spectroscopy have utilized this compound for analyzing vibrational modes in substituted phenols. This contributes to a better understanding of molecular structures and interactions (Rao & Rao, 2002).
properties
IUPAC Name |
4-(aminomethyl)-2,6-dimethylphenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-6-3-8(5-10)4-7(2)9(6)11;/h3-4,11H,5,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMNAPPKIOGXQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-2,6-dimethylphenol hydrochloride |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.